Cas no 1607470-18-7 (7-Methyl-11H-benzo[a]carbazole)
![7-Methyl-11H-benzo[a]carbazole structure](https://ja.kuujia.com/scimg/cas/1607470-18-7x500.png)
7-Methyl-11H-benzo[a]carbazole 化学的及び物理的性質
名前と識別子
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- 7-Methyl-11H-benzo[a]carbazole
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- インチ: 1S/C17H13N/c1-11-5-4-8-15-16(11)14-10-9-12-6-2-3-7-13(12)17(14)18-15/h2-10,18H,1H3
- InChIKey: IIPGCEXITIWWSN-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C(C)=CC=C2)C2=C1C1=CC=CC=C1C=C2
7-Methyl-11H-benzo[a]carbazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1583868-100mg |
7-Methyl-11H-benzo[a]carbazole |
1607470-18-7 | 98% | 100mg |
¥5208 | 2023-04-10 | |
Apollo Scientific | OR340095-100mg |
7-Methyl-11H-benzo[a]carbazole |
1607470-18-7 | 100mg |
£290.00 | 2024-07-24 |
7-Methyl-11H-benzo[a]carbazole 関連文献
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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7. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
7-Methyl-11H-benzo[a]carbazoleに関する追加情報
Research Brief on 7-Methyl-11H-benzo[a]carbazole (CAS: 1607470-18-7): Recent Advances and Applications
7-Methyl-11H-benzo[a]carbazole (CAS: 1607470-18-7) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry, materials science, and biological research. This compound belongs to the carbazole family, which is known for its diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. Recent studies have explored the synthesis, structural modifications, and biological evaluations of 7-Methyl-11H-benzo[a]carbazole, shedding light on its mechanistic pathways and therapeutic potential.
One of the key areas of research focuses on the antitumor properties of 7-Methyl-11H-benzo[a]carbazole. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against several cancer cell lines, including breast, lung, and colon cancers. The study revealed that 7-Methyl-11H-benzo[a]carbazole acts as a selective inhibitor of topoisomerase II, an enzyme critical for DNA replication and cell division. The compound's ability to induce apoptosis and arrest the cell cycle at the G2/M phase highlights its potential as a lead candidate for anticancer drug development.
In addition to its antitumor activity, 7-Methyl-11H-benzo[a]carbazole has been investigated for its role in modulating inflammatory responses. A recent European Journal of Pharmacology article (2024) reported that this compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cells. The study suggested that the anti-inflammatory effects are mediated through the suppression of NF-κB signaling, a pathway central to inflammatory diseases. These findings open new avenues for the development of 7-Methyl-11H-benzo[a]carbazole-based therapeutics for conditions like rheumatoid arthritis and inflammatory bowel disease.
From a synthetic chemistry perspective, advancements have been made in optimizing the yield and purity of 7-Methyl-11H-benzo[a]carbazole. A 2024 Organic & Biomolecular Chemistry paper detailed a novel catalytic method using palladium nanoparticles, which improved the efficiency of the carbazole ring formation. This method not only reduced reaction times but also minimized the formation of by-products, making it more environmentally friendly and scalable for industrial applications.
Despite these promising developments, challenges remain in the clinical translation of 7-Methyl-11H-benzo[a]carbazole. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. However, the compound's versatile pharmacological profile and recent synthetic advancements position it as a molecule of high interest for future research and drug discovery efforts.
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